molecular formula C22H28N2O5S2 B2819115 Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-55-7

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2819115
CAS No.: 896615-55-7
M. Wt: 464.6
InChI Key: OHMQJCVZONOEGK-UHFFFAOYSA-N
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Description

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group. The thiophene ring is then constructed, and the final esterification step yields the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and amido groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate: This compound shares a similar piperidine and sulfonyl structure but differs in the heterocyclic ring, which is a thiazole instead of a thiophene.

    2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl ethanone:

Uniqueness

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a piperidine ring, sulfonyl group, and thiophene ring. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-13-10-14(2)12-24(11-13)31(27,28)18-8-6-17(7-9-18)20(25)23-21-19(22(26)29-5)15(3)16(4)30-21/h6-9,13-14H,10-12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMQJCVZONOEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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